The compound can be sourced from various chemical suppliers and is often used in research settings. It falls under the category of nucleoside analogs, which are essential in studying nucleic acid metabolism and function, as well as in developing therapeutic agents targeting viral infections and cancer.
The synthesis of 7-iodo-2',3'-dideoxy-7-deazaadenosine involves several key steps, typically starting from simpler nucleoside precursors. The detailed synthesis process includes:
These methods ensure that the final product retains its dideoxynucleoside characteristics, crucial for its function in DNA synthesis and sequencing applications .
The molecular formula for 7-iodo-2',3'-dideoxy-7-deazaadenosine is . Its structure features:
The absence of these hydroxyl groups is critical as it impedes further elongation during DNA synthesis, thus serving as a chain terminator .
In terms of chemical reactivity, 7-iodo-2',3'-dideoxy-7-deazaadenosine participates in several important reactions:
The mechanism of action for 7-iodo-2',3'-dideoxy-7-deazaadenosine primarily revolves around its role as a chain terminator during DNA synthesis:
This property makes it invaluable for applications like Sanger sequencing where precise termination is required to determine nucleotide sequences .
Key physical and chemical properties of 7-iodo-2',3'-dideoxy-7-deazaadenosine include:
These properties are crucial for its handling and application in laboratory settings .
The applications of 7-iodo-2',3'-dideoxy-7-deazaadenosine are extensive:
The systematic name 7-Iodo-2',3'-dideoxy-7-deazaadenosine provides a complete structural description of this synthetic nucleoside analog. Breaking down the nomenclature: "7-deazaadenosine" indicates the nitrogen atom at position 7 of the purine ring has been replaced by a carbon atom, "2',3'-dideoxy" specifies the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar, and "7-iodo" denotes the iodine atom substituted at the 7-position of the modified adenine base [1] [3]. This compound is registered under CAS number 114748-70-8 and has the molecular formula C₁₁H₁₃IN₄O₂ with a molecular weight of 360.15 g/mol [1] [3]. The structural representation (SMILES notation) is OC[C@H]1OC@@HCC1, which precisely encodes the stereochemistry and atomic connectivity [1].
The historical development of deazaadenosine analogs dates back to the mid-20th century when researchers began systematically modifying natural nucleosides to understand their biochemical properties and therapeutic potential. The deaza modification strategy emerged as a significant advancement in nucleoside chemistry when it was discovered that replacing ring nitrogen atoms with carbon could alter hydrogen-bonding patterns and base-pairing specificity [3] [6]. The introduction of halogen atoms, particularly iodine, at the 7-position represented a further innovation, creating compounds with enhanced steric profiles and electronic properties compared to earlier deaza analogs. This structural evolution was driven by the need to develop nucleoside analogs that could serve as chain-terminators in DNA sequencing while offering different recognition properties than canonical nucleosides [1] [6].
Table 1: Nomenclature Specifications of 7-Iodo-2',3'-dideoxy-7-deazaadenosine
Nomenclature Element | Structural Significance | Chemical Interpretation |
---|---|---|
7-Deaza | Nitrogen-to-carbon substitution | Replacement of N7 with CH in purine ring |
2',3'-Dideoxy | Sugar modification | Removal of OH groups at C2' and C3' positions |
7-Iodo | Halogen substitution | Iodine atom at C7 position of deazapurine |
Adenosine | Base type | Derived from adenine nucleobase scaffold |
The strategic placement of an iodine atom at the C7 position of the deazaadenine ring creates distinctive steric and electronic effects that fundamentally alter the molecule's biochemical behavior. Iodine, with its large atomic radius (approximately 198 pm) and significant electronegativity (2.66 on Pauling scale), creates substantial steric hindrance that influences base-stacking interactions and alters the geometry of the nucleoside when incorporated into DNA chains [3] [6]. This bulky substituent protrudes into the major groove of DNA, potentially interfering with protein-nucleic acid interactions and creating unique recognition sites for enzymatic binding. The electron-withdrawing nature of iodine significantly reduces the electron density at the 7-position, affecting the polarization of adjacent functional groups and modifying the hydrogen-bonding capacity of the nucleobase [6].
The combination of the 7-iodo modification with the 2',3'-dideoxyribose scaffold creates a compound with dual functional properties. The dideoxy sugar moiety prevents further chain elongation during DNA synthesis by lacking the 3'-hydroxyl group required for phosphodiester bond formation, making it a potential chain-terminating agent in DNA sequencing reactions [1]. Simultaneously, the 7-iodo-7-deazapurine base exhibits different base-pairing specificity compared to unmodified adenine, with preferential pairing with thymine but with altered binding affinity [3]. This modified base also demonstrates enhanced resistance to phosphorolytic cleavage by certain nucleoside phosphorylases, potentially increasing its intracellular stability [6].
The compound's physicochemical properties reflect these structural modifications. It appears as a white to off-white crystalline powder with solubility in DMSO reaching 125 mg/mL (approximately 347 mM), but limited solubility in aqueous solutions without organic cosolvents [1] [3]. Storage requires protection from light at low temperatures (4°C or below) due to potential sensitivity of the carbon-iodine bond to photolytic cleavage, which is consistent with the behavior of other iodinated organic compounds [1] [3] [7].
Table 2: Impact of Structural Modifications on Molecular Properties
Structural Feature | Biochemical Effect | Functional Consequence |
---|---|---|
7-Iodo substitution | Enhanced steric bulk and altered electronic distribution | Modified base-pairing specificity and protein recognition |
7-Deaza modification | Eliminated N7 hydrogen bonding site | Increased resistance to certain enzymatic degradations |
2',3'-Dideoxy sugar | Absence of 3'-hydroxyl group | Chain termination during DNA synthesis |
Combined modifications | Synergistic alterations to conformation | Unique biochemical profile distinct from natural nucleosides |
7-Iodo-2',3'-dideoxy-7-deazaadenosine exhibits fundamentally different properties compared to canonical 2'-deoxyadenosine (dA). The most significant difference lies in the sugar moiety—the absence of hydroxyl groups at both the 2' and 3' positions prevents phosphodiester bond formation with incoming nucleotides, rendering this compound an obligate chain terminator during DNA synthesis [1] [6]. Additionally, the 7-deaza modification eliminates the nitrogen atom at position 7 that serves as a key hydrogen bond acceptor in canonical purines, while the iodine atom introduces steric bulk and electron-withdrawing effects that alter base-stacking interactions and reduce the electron density at N1, potentially affecting its hydrogen-bonding capacity [3] [6].
Compared to other deazaadenosine derivatives, the 7-iodo substitution creates unique properties. Unlike 7-deaza-2'-deoxyadenosine (without iodine), the halogen atom substantially increases the molecular weight (360.15 g/mol vs. 250.25 g/mol) and creates a distinct electronic profile that influences both base-pairing fidelity and enzymatic recognition [3] [6]. The iodine atom also provides a potential site for further chemical modifications through transition metal-catalyzed coupling reactions, making this compound a versatile synthetic intermediate that unmodified deaza analogs lack. This property has been exploited in the synthesis of more complex nucleoside derivatives for specialized applications [6].
In biochemical applications, this iodinated deazaadenosine derivative shows distinct advantages over related compounds. Unlike cordycepin (3'-deoxyadenosine), which terminates DNA synthesis but retains the natural adenine base, 7-iodo-2',3'-dideoxy-7-deazaadenosine offers altered base-pairing specificity and potentially reduced recognition by DNA repair enzymes [3] [6]. Compared to 7-deaza-2',3'-dideoxyguanosine, which has a different base structure, the adenosine analog maintains the hydrogen-bonding pattern of adenine derivatives but with modified electronic properties [8] [9]. These characteristics make it particularly valuable in specialized research applications including DNA sequencing, primer extension studies, and investigations of nucleoside-metabolizing enzymes where modified substrate specificity is required [1] [3].
The compound's research applications are extensive and growing. In antiviral research, it serves as a scaffold for developing novel inhibitors of viral polymerases, with the iodine atom providing a handle for further structural optimization [3] [4]. For biochemical studies, it is used to probe nucleoside metabolism pathways and investigate the substrate specificity of enzymes involved in nucleotide biosynthesis and salvage pathways [3] [6]. In genetic research, the compound facilitates studies of gene expression and regulation through its incorporation into oligonucleotides that alter protein-DNA interactions [3] [6]. These diverse applications highlight how strategic structural modifications to nucleosides can create compounds with tailored biochemical properties for specific research needs.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3